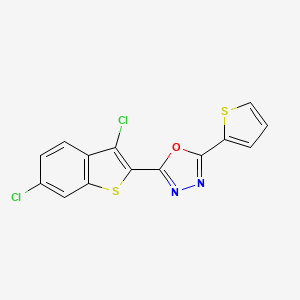![molecular formula C14H21N3O B7459313 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one, also known as PNU-69176E, is a chemical compound that belongs to the piperazine family. It is a selective antagonist of the dopamine D4 receptor and has been used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been used in various scientific research applications to investigate the role of dopamine D4 receptors in different physiological and pathological processes. For example, it has been used to study the effects of D4 receptor antagonism on cognitive function, addiction, and schizophrenia. 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been used to investigate the role of D4 receptors in the regulation of insulin secretion and glucose metabolism.
Mécanisme D'action
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activation of D4 receptors, 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one can modulate the activity of dopamine pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve glucose metabolism in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific and targeted investigations of the role of this receptor in different physiological and pathological processes. However, one limitation of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
Orientations Futures
There are several future directions for research involving 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one. One direction is to investigate its effects on other physiological and pathological processes, such as anxiety, depression, and Parkinson's disease. Another direction is to develop more potent and selective D4 receptor antagonists for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one on dopamine pathways and other signaling pathways in the brain and other tissues.
Méthodes De Synthèse
The synthesis of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(pyridin-3-ylmethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate, in anhydrous acetone. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one as a white crystalline solid with a melting point of 146-148 °C.
Propriétés
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-4-14(18)17-9-7-16(8-10-17)12-13-5-3-6-15-11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFHENPAGOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)


![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)
![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)